3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol
Description
Significance of the Bicyclo[3.3.1]nonane Scaffold in Heterocyclic Chemistry
The bicyclo[3.3.1]nonane framework is a privileged structural motif found in over a thousand natural products, spanning alkaloids, terpenes, and polyketides. nih.gov This prevalence in biologically active natural products underscores its importance and has made it an attractive target for synthetic chemists. rsc.orgnih.gov The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane core provides a unique spatial arrangement for substituents, influencing the molecule's interaction with biological targets. nih.gov
Derivatives of bicyclo[3.3.1]nonane are of significant interest to researchers for their potential use in asymmetric catalysis and as potent anticancer agents. rsc.org They have also found applications as ion receptors, metallocycles, and molecular tweezers. rsc.org The introduction of heteroatoms, such as nitrogen and oxygen, into the bicyclic system, as seen in 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, further expands the chemical space and potential applications of this versatile scaffold. The specific placement of these heteroatoms can influence the compound's conformation, reactivity, and biological activity. cymitquimica.com For instance, indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov
Overview of Research Trajectories for this compound
Research on this compound and its derivatives has evolved from fundamental synthetic and conformational studies to investigations into its potential as a building block for more complex and biologically active molecules. Early research focused on the synthesis of the bicyclic system, often through Mannich-type cyclocondensation reactions, and the characterization of its stereochemical and conformational properties. researchgate.netresearchgate.net These studies established that the 3,7-diheterabicyclo[3.3.1]nonane system can exist in various conformations, including chair-chair and chair-boat forms, and that the presence of heteroatoms influences the preferred conformation. researchgate.net
More recent research has shifted towards exploring the utility of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold in medicinal chemistry. The compound's unique three-dimensional structure makes it an attractive template for the design of novel therapeutic agents. Studies have indicated that derivatives of this scaffold may possess antimicrobial, anticancer, and neuroprotective properties. The ability to functionalize the scaffold at various positions allows for the systematic exploration of structure-activity relationships, aiming to develop compounds with enhanced potency and selectivity for specific biological targets. The ongoing research into 3-oxa-7-azabicyclo[3.3.1]nonane derivatives highlights its continued importance as a versatile platform in the discovery of new chemical entities with potential therapeutic value.
Detailed Research Findings
The academic exploration of this compound has yielded significant insights into its chemical and physical properties. This bicyclic compound has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its hydrochloride salt has a molecular weight of 179.64 g/mol .
Synthesis and Conformational Analysis
The synthesis of this compound and its derivatives often involves the cyclization of appropriate precursors. For instance, Mannich-type cyclocondensations with tetrahydro-4H-pyran-4-ones have been employed to prepare related bicyclic ketones. researchgate.netresearchgate.net The reduction of the resulting ketone at the C-9 position yields the corresponding alcohol, this compound.
Conformational analysis has been a key area of investigation. Theoretical calculations and spectroscopic data, including NMR and X-ray diffraction, have been used to determine the preferred conformation of the bicyclic system. researchgate.netresearchgate.nettandfonline.com Studies on related 3,7-diheterabicyclo[3.3.1]nonan-9-ones have shown that the replacement of a nitrogen atom with an oxygen atom can lead to stereoisomers existing in different conformations, such as chair-boat and chair-chair forms. researchgate.net For the parent 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations have indicated a small energy difference between the chair-chair and boat-chair conformers. researchgate.nettandfonline.com The conformation can also be influenced by the presence of substituents on the bicyclic core.
Below are interactive data tables summarizing some of the key research findings:
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1246187-79-0 | 2555249-91-5 |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 143.18 g/mol | 179.64 g/mol |
Table 2: Spectroscopic and Conformational Data for related 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
| Analysis Type | Compound | Key Findings | Reference |
| Theoretical Calculation | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Energy difference (ΔE) of 1.497 kcal/mol between chair-chair and boat-chair conformers. researchgate.nettandfonline.com | researchgate.net, tandfonline.com |
| X-ray Diffraction | 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Confirmed chair-chair conformation in the solid state. researchgate.net | researchgate.net |
| NMR Spectroscopy | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Proton NMR analysis supported a predominance of the boat-chair form in solution. tandfonline.com | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYYCAVFWFHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol and Analogs
Precursor Synthesis via Cyclocondensation Reactions
The formation of the bicyclic ketone, a key precursor to 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, is often achieved through cyclocondensation reactions. These reactions efficiently assemble the core structure from simpler, acyclic or monocyclic starting materials.
Mannich-type Cyclocondensations for Bicyclic Ketones
A prominent method for the synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one core is the Mannich-type cyclocondensation. This reaction typically involves the condensation of a suitable tetrahydro-4H-pyran-4-one with a primary amine and formaldehyde (B43269). researchgate.netresearchgate.net For instance, isomers of 2,4,6,8-tetraphenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one have been successfully prepared using this approach. researchgate.net The reaction proceeds through the formation of iminium ions and subsequent intramolecular cyclization, leading to the desired bicyclic ketone. The choice of reactants and reaction conditions can influence the stereochemical outcome of the reaction, affording specific isomers of the product. researchgate.net
The versatility of the Mannich reaction is further highlighted by its application in the synthesis of analogous bicyclic systems. For example, 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones have been synthesized via the Mannich reaction of a phosphorinanone, a primary amine, and formaldehyde. researchgate.net Similarly, 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones were prepared through a double Mannich cyclization of tetrahydrothiopyran-4-one (B549198) with appropriate alkoxyalkylamines and paraformaldehyde. researchgate.net These examples underscore the broad applicability of Mannich-type reactions in constructing diverse diheterabicyclo[3.3.1]nonane frameworks.
Strategies for Constructing the 3-Oxa-7-azabicyclo[3.3.1]nonane Core
Beyond the classic Mannich reaction, other strategies have been developed for the construction of the 3-oxa-7-azabicyclo[3.3.1]nonane core. These methods often focus on achieving high stereoselectivity and functional group tolerance. One such approach involves a domino Michael-hemiacetalization-Michael reaction. nih.gov This organocatalytic method allows for the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which can serve as precursors to the desired scaffold. nih.gov
Another strategy involves the annulation of enamines with α-bromomethyl acrylates. researchgate.net This method provides a practical and efficient route to functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems. researchgate.net The reaction conditions for these key steps have been significantly improved, making these compounds more accessible for applications in medicinal chemistry. researchgate.net Furthermore, intramolecular N-cyclization of amine diols in the presence of an acid like trifluoroacetic acid presents another viable route to the azabicyclo[3.3.1]nonane moiety. researchgate.net
Stereocontrolled Reduction Pathways to this compound
The conversion of the bicyclic ketone precursor to the desired alcohol, this compound, is a critical step that often requires stereocontrol to obtain the desired isomer. Various reduction methods have been employed to achieve this transformation.
Nucleophilic Additions to Carbonyl Precursors (e.g., Grignard Reagents, Metal Hydrides)
Nucleophilic addition of hydride reagents or organometallic compounds to the carbonyl group of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a common method for its reduction. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for this purpose. researchgate.netlibretexts.org The reaction of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with NaBH₄ yields isomeric alcohols. researchgate.netresearchgate.net The stereochemical outcome of these reductions can be influenced by the steric environment around the carbonyl group, often leading to a mixture of syn and anti isomers.
Grignard reagents, which are potent nucleophiles, can also be added to the carbonyl group to produce tertiary alcohols. libretexts.orglibretexts.org For example, the addition of aryl Grignard reagents to 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one results in the formation of tertiary alcohols where the aryl group is "syn" to the oxygen atom in the ring. researchgate.net The choice of the Grignard reagent and reaction conditions can be tailored to introduce a wide variety of substituents at the C-9 position.
Table 1: Examples of Nucleophilic Additions to 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one Analogs
| Precursor | Reagent | Product(s) | Reference(s) |
| N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Sodium Borohydride (NaBH₄) | Isomeric alcohols | researchgate.net, researchgate.net |
| N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Phenylmagnesium Bromide (C₆H₅MgBr) | Isomeric alcohols | researchgate.net, researchgate.net |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Aryl Grignard Reagents | Tertiary alcohols with "syn" aryl group | researchgate.net |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Alkali Metal Hydride Complexes | Mixture of two stereoisomeric secondary alcohols | researchgate.net |
Catalytic Hydrogenation Utilizing Transition Metal Complexes (e.g., Ruthenium, Palladium)
Catalytic hydrogenation offers an alternative and often more stereoselective method for the reduction of the carbonyl group. Transition metal complexes, particularly those of ruthenium and palladium, are commonly used as catalysts for this transformation. uva.nlacs.org For instance, the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium complex like RuCl[(S)-BINAP] can selectively produce the endo-3-hydroxy derivative with high enantioselectivity.
Palladium on carbon (Pd/C) is another widely used catalyst for hydrogenation reactions. google.com The choice of catalyst, solvent, and reaction conditions such as temperature and pressure can significantly influence the stereochemical outcome of the reduction, allowing for the selective formation of either the endo or exo alcohol isomer. The development of new and more efficient catalysts, including those based on earth-abundant metals like iron, continues to be an active area of research. scholaris.ca
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold provides a versatile platform for further derivatization and functionalization. These modifications are crucial for modulating the biological activity and physicochemical properties of the parent compound.
The nitrogen atom at the 7-position is a common site for functionalization. For example, N-benzyl derivatives are frequently synthesized and used as intermediates. researchgate.netresearchgate.net The benzyl (B1604629) group can be subsequently removed or replaced with other substituents to explore structure-activity relationships.
The hydroxyl group at the 9-position also offers a handle for further modifications. It can be converted to other functional groups or used as a point of attachment for various substituents. For instance, the hydroxyl group can be derivatized to form ethers or esters.
Furthermore, the bicyclic framework itself can be modified. For example, the synthesis of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride has been reported, demonstrating that the core structure can be halogenated. vulcanchem.com The introduction of substituents at other positions on the rings can also be achieved through various synthetic strategies, leading to a wide range of analogs with diverse properties.
Modifications at the Nitrogen Atom (N-alkylation)
The secondary amine at the N7 position of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is a prime site for modification, allowing for the introduction of a wide array of substituents through N-alkylation. This functionalization is critical for modulating the pharmacological properties of the resulting analogs.
A common strategy involves the Mannich-type cyclocondensation to first form an N-substituted bicyclic ketone, which serves as a versatile precursor. For instance, the synthesis of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is achieved through this type of reaction. researchgate.net This N-benzylated ketone is a key intermediate for further modifications at other positions of the scaffold.
Further diversity is achieved by introducing various alkyl and functionalized alkyl groups. Studies have demonstrated the synthesis of 7-alkoxyalkyl derivatives. For example, 7-(3-butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been prepared, showcasing the introduction of longer, more flexible chains containing additional heteroatoms. researchgate.net These N-alkylation reactions typically proceed by reacting the parent secondary amine with an appropriate alkyl halide or other electrophile under basic conditions. The choice of the N-substituent is vast, ranging from simple alkyl groups to more complex moieties designed to interact with specific biological targets.
Table 1: Examples of N-Alkylation of the 3-Oxa-7-azabicyclo[3.3.1]nonane Ring System
| N7-Substituent | Precursor/Reagent | Resulting Compound Class | Reference |
|---|---|---|---|
| Benzyl | Benzylamine | N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | researchgate.net |
| 3-Butoxypropyl | 1-Bromo-3-butoxypropane | 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | researchgate.net |
| Alkoxyalkyl | Various alkoxyalkyl halides | 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones | researchgate.net |
Functionalization at the C9 Position
The C9 position, typically bearing a hydroxyl group in the parent compound or a ketone in its precursor, is another key site for introducing structural diversity. The reactivity of the C9-ketone (a bispidone) allows for a range of transformations, primarily through nucleophilic additions and reductions.
Reduction of the carbonyl group in N-substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohols, 3-oxa-7-azabicyclo[3.3.1]nonan-9-ols. researchgate.netresearchgate.net These reactions often produce a mixture of two stereoisomeric alcohols, which can be separated and characterized. researchgate.net
More complex C9-functionalization is achieved through the 1,2-addition of organometallic reagents, such as Grignard reagents, to the ketone. researchgate.net For example, the reaction of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with phenylmagnesium bromide (C₆H₅MgBr) results in the formation of a tertiary alcohol, 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. researchgate.net This approach allows for the introduction of various aryl and alkyl groups at the C9 position. Another example includes the synthesis of 9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, which introduces a trifluoromethyl group, a common substituent in medicinal chemistry. chemcd.com
Table 2: Selected Functionalizations at the C9 Position
| Starting Material | Reagent(s) | C9-Functionality | Product Example | Reference |
|---|---|---|---|---|
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | NaBH₄ or LiAlH₄ | Secondary alcohol (-OH) | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | researchgate.netresearchgate.net |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | C₆H₅MgBr (Phenylmagnesium bromide) | Tertiary alcohol (-C(OH)Ph) | 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | researchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | (Trifluoromethyl)trimethylsilane / TBAF | Tertiary alcohol (-C(OH)CF₃) | 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | chemcd.com |
Introduction of Stereogenic Centers
The synthesis of specific stereoisomers of this compound analogs is paramount, as the spatial arrangement of substituents dramatically influences biological activity. Stereogenic centers can be introduced both on the bicyclic core and at the C9 position.
The reduction of C9-ketones often leads to a mixture of two stereoisomeric secondary alcohols. researchgate.net In the case of 7-(3-butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, a 1:1 mixture of two stereoisomers is formed. One isomer exists in a double chair conformation with an equatorial hydroxyl group, while the other adopts a chair-boat conformation stabilized by an intramolecular hydrogen bond between the axial hydroxyl group and the nitrogen atom. researchgate.net Similarly, the addition of aryl Grignard reagents to 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one yields tertiary alcohols with the newly introduced aryl group in a "syn" orientation relative to the ring's oxygen atom. researchgate.net X-ray analysis has confirmed that these alcohols can adopt stable chair-chair or chair-boat conformations depending on the specific substituents. researchgate.net
More advanced strategies employ asymmetric catalysis to control the formation of the bicyclic system itself. Organocatalytic domino reactions, such as the Michael-hemiacetalization-Michael sequence, have been developed for the highly stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonane derivatives. nih.govnih.gov These methods can create multiple contiguous stereogenic centers with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 96% ee), offering a powerful tool for accessing enantiopure, complex bicyclic scaffolds. nih.govnih.gov
Table 3: Stereochemical Outcomes in the Synthesis of this compound Analogs
| Reaction Type | Key Features | Stereochemical Result | Reference |
|---|---|---|---|
| Reduction of C9-ketone (e.g., with LiAlH₄) | Formation of a new stereocenter at C9 | Mixture of stereoisomeric alcohols (equatorial/axial -OH) | researchgate.net |
| Grignard addition to C9-ketone | Creation of a tertiary alcohol at C9 | Forms tertiary alcohols with the aryl group "syn" to the ring oxygen | researchgate.net |
| Organocatalytic Domino Reaction | Asymmetric catalysis on acyclic precursors | High diastereoselectivity (>99:1 dr) and enantioselectivity (up to 96% ee) for the bicyclic core | nih.govnih.gov |
Elucidation of Stereochemical and Conformational Landscapes of 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Systems
Spectroscopic Characterization Techniques for Structure and Conformation
A combination of powerful spectroscopic and analytical techniques is employed to unravel the complex structural and conformational features of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol systems.
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound derivatives in solution. researchgate.netresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques, including NOESY, DQCOSY, and HMBC, provide crucial information about proton and carbon environments, scalar couplings, and through-space correlations, which are essential for determining the conformation of the bicyclic framework. tandfonline.com
For instance, ¹H NMR studies have shown that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their corresponding decarbonylated derivatives exist in a double chair (CC) conformation in deuterochloroform solution. researchgate.net However, the reduction of the ketone at C-9 to an alcohol introduces significant conformational changes. The resulting 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exists as a 1:1 mixture of two stereoisomeric alcohols. researchgate.net One isomer maintains the double chair conformation with an equatorial hydroxyl group relative to the piperidine (B6355638) ring. The other isomer adopts a chair-boat (CB) conformation with an axial hydroxyl group, which is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom. researchgate.netresearchgate.net
NOESY experiments are particularly valuable for establishing through-space proximities between protons, which helps to differentiate between various conformations. tandfonline.comnih.gov For example, in a related [3.3.1]azabicycle, NOESY correlations between specific protons confirmed the chair conformation of the piperidine ring. nih.gov Similarly, DQCOSY and HMBC experiments are used to establish bond connectivities and long-range heteronuclear correlations, respectively, providing a complete picture of the molecular structure. tandfonline.com
Table 1: Representative ¹H NMR Chemical Shift Data for 3-Oxa-7-azabicyclo[3.3.1]nonane Derivatives
| Compound | Conformation | Key Proton | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (Isomer 1) | Chair-Chair | H-9 (equatorial OH) | - | researchgate.net |
| 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (Isomer 2) | Chair-Boat | H-9 (axial OH) | - | researchgate.net |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | - | - | researchgate.net |
| 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Chair | - | - | tandfonline.com |
Note: Specific chemical shift values are often dependent on the solvent and substituents.
Single-crystal X-ray diffraction provides definitive evidence for the solid-state conformation of this compound derivatives. researchgate.nettandfonline.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecular structure.
For example, the X-ray crystal structure of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation for the ketone in the solid state. researchgate.netresearchgate.net In this structure, the O(3)-N(7) contact distance of 2.776(3) Å is shorter than the sum of their van der Waals radii, indicating a slight flattening of the oxygen-containing ring and a more puckered nitrogen-containing ring. researchgate.netresearchgate.net
Furthermore, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol revealed that it also adopts a chair-chair conformation in the solid state. tandfonline.com In contrast, the sulfur-containing analogue, 7-benzyl-9-(4-N,N-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, was found to exist in a rare, stable chair-boat form. researchgate.nettandfonline.com This highlights the significant influence of the heteroatom at position 3 on the conformational preference of the bicyclic system.
Table 2: Selected Crystallographic Data for 3-Oxa-7-azabicyclo[3.3.1]nonane Derivatives
| Compound | Conformation | Space Group | Key Bond Distances/Angles | Reference |
|---|---|---|---|---|
| 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | Pnam | O(3)-N(7) = 2.776(3) Å | researchgate.netresearchgate.net |
| 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Chair | - | - | tandfonline.com |
Note: Detailed crystallographic parameters can be found in the cited literature.
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound systems. researchgate.netresearchgate.net The presence of a hydroxyl group is typically confirmed by a broad absorption band in the region of 3200–3600 cm⁻¹. The position and shape of this band can also provide insights into hydrogen bonding.
In the case of the chair-boat conformer of 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, the intramolecular hydrogen bond between the axial hydroxyl group and the nitrogen atom can be detected by a characteristic shift in the O-H stretching frequency. researchgate.netresearchgate.net Additionally, the carbonyl group in the precursor ketones exhibits a strong absorption band around 1700-1740 cm⁻¹, which disappears upon reduction to the alcohol. IR spectral data for related bicyclic ketones have indicated a preference for the chair-chair conformation. researchgate.net
Conformational Analysis in Solution and Solid States
The conformational landscape of this compound systems is dominated by the chair-chair (CC) and chair-boat (BC) conformations. researchgate.netresearchgate.net The preference for one conformation over the other is dictated by a delicate balance of steric interactions, intramolecular hydrogen bonding, and the nature of the substituents on the bicyclic framework. researchgate.netrsc.org
The chair-chair conformation is often the most stable arrangement for the bicyclo[3.3.1]nonane skeleton, as it minimizes angle and torsional strain. researchgate.net In many 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives, particularly the precursor ketones, the CC conformation is predominant in both the solid state and in solution. researchgate.netresearchgate.net For example, N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its derivatives have been shown to prefer a chair-chair conformation based on IR and NMR data. researchgate.net
The introduction of bulky substituents can further influence the stability of the CC conformer. rsc.org However, in the case of this compound, the orientation of the hydroxyl group at C-9 plays a crucial role. A CC conformation with an equatorial hydroxyl group is observed for one of the stereoisomers of 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. researchgate.net X-ray analysis also confirmed a chair-chair form for 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol in the solid state. researchgate.nettandfonline.com
While the chair-chair form is often favored, the chair-boat conformation can become significantly populated or even predominant under certain structural conditions. researchgate.netrsc.org A key stabilizing factor for the BC conformation in this compound systems is the formation of an intramolecular hydrogen bond (IMHB). researchgate.netresearchgate.net
This is clearly demonstrated in the case of one stereoisomer of 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, which exists in a chair-boat conformation. researchgate.net The boat form of the piperidine ring allows for a favorable interaction between the pseudo-axial hydroxyl group and the lone pair of electrons on the nitrogen atom. researchgate.netresearchgate.net This IMHB provides a significant energetic advantage, making the BC conformation more stable than a CC conformation with an axial hydroxyl group, which would experience destabilizing 1,3-diaxial interactions.
Theoretical calculations on the parent 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a relatively small energy difference of only 1.497 kcal/mol between the chair-chair and boat-chair conformers, suggesting that both conformations are accessible. researchgate.net The preference for the BC conformer is also observed in related systems, particularly when heavy atoms are present at positions 3 and 7, which can lead to destabilizing lone pair-lone pair repulsions in the CC form, a phenomenon known as the "hockey sticks" effect. rsc.org
Interconversion Dynamics and Energy Barriers
The 3-oxa-7-azabicyclo[3.3.1]nonane system is characterized by a dynamic equilibrium between several conformations, primarily the chair-chair (CC) and boat-chair (BC) forms. Theoretical calculations provide insight into the energy barriers associated with the interconversion of these conformers.
Computational studies on the closely related ketone, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have been instrumental in quantifying these energy differences. Ab initio and Hartree-Fock level calculations have shown that the energy gap between the chair-chair (CC) and boat-chair (BC) conformers is remarkably small. researchgate.nettandfonline.com This suggests a low energy barrier for interconversion, allowing the molecule to readily flip between conformations in solution.
Table 1: Calculated Energy Difference Between Conformations of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
| Conformer 1 | Conformer 2 | Calculated Energy Difference (ΔE) | Method |
| Chair-Chair (CC) | Boat-Chair (BC) | 1.497 kcal/mol | MP4/6-31G researchgate.nettandfonline.com |
This small energy difference indicates that both conformers can coexist in equilibrium and that the barrier to their interconversion is minimal, leading to a flexible system.
Full geometry optimization at the Hartree-Fock level using a 6-31G basis set further supports that the boat-chair form can be slightly more stable than the chair-chair form in certain derivatives. tandfonline.com The dynamic nature of this equilibrium is a critical feature of the bicyclic system, influencing its reactivity and interactions with other molecules.
Role of Intramolecular Hydrogen Bonding (IMHB) in Conformational Stabilization
A predominant factor governing the conformational preference in this compound is the formation of an Intramolecular Hydrogen Bond (IMHB). This non-covalent interaction plays a crucial role in stabilizing specific conformers, particularly the chair-boat (CB) form.
In the case of the secondary alcohol, where the C-9 ketone is reduced, two stereoisomers can form. One of these isomers exists in a chair-boat conformation, which is significantly stabilized by an IMHB. researchgate.netresearchgate.net This bond forms between the hydrogen atom of the pseudo-axial hydroxyl group at the C-9 position and the lone pair of electrons on the nitrogen atom at the N-7 position. researchgate.netresearchgate.net The presence of this IMHB makes the chair-boat conformation energetically more favorable than it would otherwise be. researchgate.net
Studies on 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol have shown that the product is a mixture of two stereoisomeric alcohols. One isomer adopts a double chair conformation with an equatorial hydroxyl group, while the other exists in a chair-boat conformation where the axial hydroxyl group forms an IMHB with the nitrogen atom. researchgate.net This stabilizing interaction is a key determinant of the conformational landscape of these molecules. researchgate.netbiosynth.com
Factors Influencing Conformational Equilibria
The delicate balance between the chair-chair and chair-boat conformers in this compound systems is readily shifted by both internal and external factors. The nature of substituents on the bicyclic frame and the properties of the solvent medium are two of the most significant influences.
Substituent Effects on Ring Conformation
The size, stereochemistry, and electronic nature of substituents at various positions on the bicyclic rings can dramatically alter the preferred conformation.
N-Substituents: Bulky groups attached to the nitrogen atom (N-7) can introduce significant steric strain, influencing the conformational equilibrium. For instance, the presence of a 7-alkoxyalkyl group in this compound leads to a mixture of CC and CB conformers, with the latter being stabilized by hydrogen bonding. researchgate.net
Ring Substituents: Substitution on the carbon skeleton can force the rings to adopt specific conformations to alleviate steric clashes. In related azabicycles, the introduction of two methyl groups at the C-7 position compels the piperidine ring to flip into a boat conformation to avoid unfavorable steric interactions. nih.gov Similarly, in some 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, a boat-chair conformation is adopted to minimize the severe 1,3-diaxial steric repulsion between the aryl groups. rsc.org
Heteroatom Repulsion: In bicyclo[3.3.1]nonanes with heteroatoms at both the 3 and 7 positions, lone pair-lone pair repulsion can favor a boat-chair conformation. This phenomenon, known as the "Hockey Sticks" effect, is particularly noted in systems containing heavier atoms like sulfur or selenium. rsc.org
Table 2: Influence of Substituents on the Conformation of Bicyclo[3.3.1]nonane Systems
| Compound System | Substituent(s) | Predominant Conformation | Driving Factor | Reference(s) |
| 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | 7-alkoxyalkyl, 9-axial-OH | Chair-Boat (CB) | Intramolecular Hydrogen Bonding | researchgate.net |
| 7,7-dimethyl[3.3.1]azabicycle | 7,7-dimethyl | Boat-Chair (BC) | Alleviation of Steric Strain | nih.gov |
| 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonane | 2,4,6,8-aryl groups | Boat-Chair (BC) | Avoidance of 1,3-diaxial repulsion | rsc.org |
| 9-oxa-3,7-dithiabicyclo[3.3.1]nonane | S at C3, S at C7 | Boat-Chair (BC) | Lone pair-lone pair repulsion | rsc.org |
Solvent Effects on Conformational Preferences
The solvent environment can significantly impact conformational equilibria by differentially solvating the various conformers. The polarity and hydrogen-bonding capability of the solvent are particularly important.
Studies on related azabicyclic diols have demonstrated clear solvent-dependent conformational preferences. In solvents like deuterochloroform (CDCl₃), deuterated methanol (B129727) (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), a true-chair/true-chair conformation is observed. However, in deuterium (B1214612) oxide (D₂O), a notable change in the chemical shifts of ring protons occurs, suggesting a shift in the conformational equilibrium. nih.gov This highlights the role of solvent polarity and its ability to interact with the solute, potentially disrupting or favoring intramolecular hydrogen bonds that stabilize certain conformations. The rotational energy barriers in related bispidine (3,7-diazabicyclo[3.3.1]nonane) systems have also been shown to be strongly dependent on the nature of the solvent. researchgate.net
Stereochemical Assignment and Isomer Characterization
The characterization and assignment of stereochemistry for the isomers of this compound rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and X-ray crystallography for solid-state analysis.
The reduction of the parent ketone, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, typically leads to a mixture of two stereoisomeric secondary alcohols. researchgate.netresearchgate.net These isomers are distinguished by the orientation of the hydroxyl group at C-9 and the resulting conformation of the bicyclic system.
Equatorial-OH Isomer: This isomer features the hydroxyl group in an equatorial position relative to the piperidine ring. It predominantly exists in a double chair (CC) conformation. researchgate.net
Axial-OH Isomer: This isomer has the hydroxyl group in an axial position. It preferentially adopts a chair-boat (CB) conformation, which is stabilized by the previously discussed intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the nitrogen at N-7. researchgate.net
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing these isomers in solution. researchgate.netcdnsciencepub.com The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbons adjacent to the heteroatoms are particularly sensitive to the ring conformation. cdnsciencepub.com For instance, NOESY experiments can confirm spatial proximities consistent with either a CC or CB form. tandfonline.com
In the solid state, single-crystal X-ray diffraction provides definitive structural elucidation. researchgate.net For example, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol confirmed a chair-chair conformation in the solid state. researchgate.netacs.org Conversely, related derivatives have been shown to adopt stable chair-boat conformations, confirmed by X-ray diffraction.
Table 3: Characteristics of this compound Stereoisomers
| Isomer | -OH Orientation | Predominant Conformation | Key Stabilizing Factor | Primary Characterization Method | Reference(s) |
| 1 | Equatorial | Chair-Chair (CC) | Steric preference | ¹H NMR Spectroscopy | researchgate.net |
| 2 | Axial | Chair-Boat (CB) | Intramolecular Hydrogen Bond (IMHB) | ¹H NMR Spectroscopy | researchgate.netresearchgate.net |
Reaction Mechanisms and Stereochemical Control in the Chemical Transformations of 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Systems
Mechanistic Pathways of Nucleophilic Additions to Bicyclic Ketones
The carbonyl group at the C-9 position of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one is the primary site for nucleophilic attack, leading to the formation of the corresponding alcohol, 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. The stereochemical outcome of these additions is dictated by the conformational preferences of the bicyclic system and the nature of the nucleophile and reaction conditions. The bicyclic ketone predominantly exists in a chair-chair conformation. researchgate.netresearchgate.net
Coordination Models in Grignard Reactions
The addition of Grignard reagents to 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives proceeds with a notable degree of stereospecificity. researchgate.netnih.gov A proposed mechanism suggests that the Grignard reagent may coordinate with the heteroatom (oxygen or nitrogen) in a boat-like conformation of the bicyclic system before attacking the carbonyl group. researchgate.net This coordination directs the nucleophilic attack from a specific face of the carbonyl, leading to the observed stereoselectivity.
For instance, the reaction of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents results in the formation of tertiary alcohols where the newly introduced aryl group is syn to the oxygen atom in the ring. researchgate.net This outcome is consistent with a model where the magnesium atom of the Grignard reagent coordinates with the ring oxygen, guiding the aryl group to the same face.
Hydride Reduction Mechanisms
The reduction of the C-9 carbonyl group in 3-oxa-7-azabicyclo[3.3.1]nonan-9-one systems to form the corresponding secondary alcohol is a common and crucial transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed. researchgate.net The stereochemical course of these reductions is influenced by the steric and electronic environment around the carbonyl group.
Studies on the reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, including the 3-oxa-7-aza derivatives, have shown that the reaction often yields a mixture of two stereoisomeric alcohols. researchgate.net The ratio of these isomers depends on the specific reducing agent and the substituents on the bicyclic framework. For example, the reduction of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with NaBH₄ produces isomeric alcohols. researchgate.net The approach of the hydride can be influenced by the preferred chair-chair conformation of the bicyclic ketone, leading to a mixture of axial and equatorial alcohols. researchgate.netresearchgate.net
Stereoselectivity in Synthetic Reactions
The inherent chirality and conformational rigidity of the 3-oxa-7-azabicyclo[3.3.1]nonane skeleton make it an excellent scaffold for stereoselective synthesis.
Diastereoselective Control in Product Formation
The formation of the 3-oxa-7-azabicyclo[3.3.1]nonane ring system itself can proceed with a high degree of diastereoselectivity. Mannich-type cyclocondensations of tetrahydro-4H-pyran-4-ones are a common method for synthesizing these bicyclic ketones. researchgate.netresearchgate.net The stereochemistry of the substituents introduced during this cyclization is often controlled by the reaction conditions and the nature of the reactants.
Furthermore, reactions on the pre-formed bicyclic system can also exhibit high diastereoselectivity. As discussed in the context of Grignard reactions and hydride reductions, the facial selectivity of nucleophilic attack on the C-9 carbonyl is a prime example of diastereoselective control. researchgate.netnih.gov
Enantioselective Approaches to Chiral this compound
The synthesis of enantiomerically pure or enriched this compound is of significant interest for the development of chiral drugs. One successful strategy involves the use of chiral catalysts in the synthesis of the bicyclic framework. For instance, organocatalytic domino reactions have been developed for the highly stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonane derivatives, achieving excellent diastereoselectivities and high enantioselectivities. nih.gov
Another approach involves the resolution of a racemic mixture of the bicyclic alcohol or its precursor. Alternatively, starting from chiral precursors can lead to the enantioselective synthesis of the target molecule. The synthesis of specific enantiomers, such as (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, highlights the importance of controlling stereochemistry at the bridgehead positions. smolecule.com
Cyclization and Rearrangement Mechanisms
The synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonane ring system is often achieved through intramolecular cyclization reactions. smolecule.comresearchgate.net A common strategy involves the cyclization of a suitably substituted piperidine (B6355638) or tetrahydropyran (B127337) derivative. For example, the reaction of an amine diol in the presence of an acid like trifluoroacetic acid can lead to the formation of the bicyclic framework through intramolecular N-cyclization. researchgate.net
Another powerful method is the double Mannich reaction, which involves the condensation of a ketone, an amine, and formaldehyde (B43269) to construct the bicyclic system in a single step. researchgate.netsemanticscholar.org This reaction proceeds through the formation of iminium ion intermediates followed by intramolecular Mannich reaction.
Rearrangement reactions of related bicyclic systems, such as the Beckmann rearrangement of oximes derived from bicyclo[3.3.1]nonanones, have also been studied. researchgate.netcore.ac.uk While not directly involving this compound, these studies provide insight into the reactivity and potential skeletal rearrangements of this class of compounds. The stability of the bicyclo[3.3.1]nonane skeleton often allows for selective rearrangements to form larger ring systems. core.ac.uk
Catalysis in Chemical Transformations
The rigid bicyclic framework of this compound, with its defined stereochemistry and strategically placed heteroatoms, makes it and its derivatives attractive candidates for applications in catalysis. While direct use of the parent compound as a catalyst is not extensively documented in peer-reviewed literature, the broader family of azabicyclo[3.3.1]nonanes serves as a versatile scaffold in various catalytic systems. These applications range from using the framework to support a catalytically active species to its role in the stereoselective synthesis of the bicyclic core itself. The inherent structural properties of this system are pivotal in developing new catalysts and ligands.
One of the primary ways catalysis is associated with this family of compounds is in the synthesis of the bicyclic structure. The formation of the 3-oxa-7-azabicyclo[3.3.1]nonane core often relies on catalyzed cyclization reactions. For instance, the synthesis of the parent ketone, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, can be achieved through Mannich-type cyclocondensations. researchgate.net The subsequent stereoselective reduction of the C9-carbonyl group to the corresponding alcohol, this compound, is a critical transformation that frequently employs catalytic methods to control the orientation (endo or exo) of the resulting hydroxyl group.
A notable example within the broader class of azabicyclo[3.3.1]nonanes is the catalytic reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. The use of ruthenium complex catalysts enables the highly stereoselective hydrogenation of the ketone to the endo-alcohol, a valuable intermediate for pharmaceuticals and agrochemicals. google.com This process is favored for its efficiency and cost-effectiveness, providing high yields of the desired stereoisomer. google.com
Furthermore, derivatives of the closely related 9-azabicyclo[3.3.1]nonane scaffold have been successfully employed as components of powerful catalytic systems. A prominent example is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a nitroxyl (B88944) radical that is less sterically hindered and more reactive than the commonly used TEMPO catalyst. acs.orgorganic-chemistry.org In conjunction with copper salts, ABNO forms a highly efficient catalyst system for the aerobic oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. acs.orgnih.gov This system operates under mild conditions, often at room temperature using ambient air as the oxidant, and demonstrates broad functional group tolerance. acs.orgorganic-chemistry.org A key advantage of the Cu/ABNO system is its ability to oxidize secondary and aliphatic alcohols with nearly the same efficiency as primary and benzylic alcohols, overcoming a significant limitation of Cu/TEMPO systems. acs.org
The versatility of this catalytic system is further highlighted by the development of ketoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl). The Cu(I)/ketoABNO system is particularly effective for the aerobic oxidation of secondary alcohols, including unactivated aliphatic substrates. rsc.org
| Catalyst System | Alcohol Substrate Scope | Key Advantages | Reference |
|---|---|---|---|
| (MeObpy)Cu(I)/ABNO | Primary & Secondary Aliphatic, Benzylic, Allylic Alcohols | Broad scope, high efficiency for all classes, mild conditions (rt, air). | acs.orgorganic-chemistry.orgnih.gov |
| Cu(I)/ketoABNO | Highly effective for secondary alcohols, including unactivated aliphatic substrates. | Radical can be employed at low loadings and is amenable to immobilization. | rsc.org |
The rigid bicyclo[3.3.1]nonane framework has also been explored as a scaffold for designing specialized ligands for transition metal catalysis. The defined geometry of the scaffold can be exploited to create a specific steric environment around a metal center, thereby influencing the stereochemical outcome of a reaction. For example, a complex derivative, 6,8-bis-(4-dimethylamino-phenyl)-3-methyl-9-oxo-7-phenyl-3-aza-7-phospha-bicyclo[3.3.1]nonan-1,5-dicarboxylic acid dimethyl ester, has been utilized as a bulky phosphine (B1218219) ligand in gold(I)-catalyzed additions of methanol (B129727) to alkynes. The bulkiness of this ligand was shown to make the addition reaction selective toward the enol product, preventing subsequent reactions. This demonstrates the potential of using the bicyclic system to control reactivity and selectivity in metal-catalyzed transformations.
| Catalyst System | Reaction | Role of Bicyclic Ligand |
|---|---|---|
| Gold(I) Chloride / 3-aza-7-phospha-bicyclo[3.3.1]nonan-9-one derivative | Addition of methanol to 3-hexyne | Bulky phosphine ligand that imparts selectivity towards the enol product. |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Research on 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol Derivatives
Design Principles for Bicyclic Scaffolds as Pharmacophores
Bicyclic scaffolds, such as the 3-oxa-7-azabicyclo[3.3.1]nonane system, are integral to modern drug design due to their conformational rigidity and ability to present functional groups in well-defined spatial orientations. This structural constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The design of these scaffolds often involves creating a core structure that can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize pharmacological activity.
Key design principles for employing bicyclic scaffolds as pharmacophores include:
Rigidity and Pre-organization: The fixed conformation of the bicyclic system helps to pre-organize the pharmacophoric elements in a bioactive conformation, minimizing the energy required for target binding.
Three-Dimensional Diversity: Bicyclic scaffolds provide a platform for generating molecules with complex and diverse three-dimensional shapes, which is crucial for interacting with the intricate binding sites of biological macromolecules.
Vectorial Display of Functionality: The defined geometry of the scaffold allows for the precise projection of functional groups in specific vectors, enabling targeted interactions with complementary residues in a binding pocket.
Modulation of Physicochemical Properties: The core scaffold can be modified to fine-tune key properties such as lipophilicity, polarity, and metabolic stability, which are critical for drug-likeness and in vivo efficacy.
The 3-oxa-7-azabicyclo[3.3.1]nonane skeleton, in particular, offers a unique combination of a hydrophilic ether linkage and a basic nitrogen atom, providing opportunities for both hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding.
Chemical Modifications and Their Influence on Biological Activity Profiles
The biological activity of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol derivatives can be significantly modulated by chemical modifications at various positions of the bicyclic core. These modifications allow for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.
N-Substituent Effects on Biological Response
The nitrogen atom at the 7-position is a common site for derivatization. The nature of the substituent on this nitrogen (N-substituent) can have a profound impact on the biological response. For instance, in related azabicyclo[3.3.1]nonane systems, the introduction of different N-alkyl or N-aryl groups has been shown to alter the affinity and selectivity for various receptors.
| N-Substituent | Observed Effect on Biological Activity | Reference |
| Benzyl (B1604629) | Often used as a protecting group but can also contribute to activity. For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives have shown antiarrhythmic properties. | |
| Alkoxyalkyl | Studies on 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have primarily focused on their conformational properties, which are crucial for biological activity. |
These examples highlight the importance of the N-substituent in defining the pharmacological profile of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold.
C9 Hydroxyl Group and its Modifications
The hydroxyl group at the C9 position is a key functional handle for both biological interactions and further chemical modifications. Its stereochemistry (syn or anti relative to the oxygen and nitrogen heteroatoms) and its potential for modification are critical determinants of activity.
Modifications of the C9 hydroxyl group can include:
Esterification or Etherification: To modulate lipophilicity and introduce new interaction points.
Replacement with other functional groups: Such as amines or halogens, to explore different binding interactions.
Alkylation: As seen in C9-hydroxyalkyl-5-phenylmorphans, where the length and stereochemistry of the C9-alkyl chain significantly impacted potency and efficacy at opioid receptors.
Conformational Effects on Observed Biological Activities
The 3-oxa-7-azabicyclo[3.3.1]nonane ring system can exist in several conformations, with the chair-chair and chair-boat forms being the most common. The preferred conformation is influenced by the nature and position of substituents, and this conformational preference can directly impact biological activity.
Correlation of Conformational Preferences with Biological Outcomes
The spatial arrangement of the pharmacophoric groups is dictated by the ring conformation. A change from a chair-chair to a chair-boat conformation can significantly alter the distances and angles between key functional groups, thereby affecting how the molecule fits into a receptor's binding site.
Chair-Chair Conformation: Generally, this is the lower energy conformation for unsubstituted bicyclo[3.3.1]nonanes. In many derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the chair-chair conformation is preferred.
Chair-Boat Conformation: This conformation can become more stable in certain substituted derivatives, particularly when there are opportunities for intramolecular hydrogen bonding or to alleviate steric strain. For example, one of the stereoisomeric alcohols of 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exists in a chair-boat conformation stabilized by an intramolecular hydrogen bond between the axial hydroxyl group and the nitrogen atom.
The correlation between a specific conformation and a desired biological outcome is a central theme in the
Investigation of Biological Activities in In Vitro Models
Antimicrobial Activity (Antibacterial and Antifungal)
Derivatives of the bicyclo[3.3.1]nonane scaffold have demonstrated notable antimicrobial properties. Studies indicate that some compounds related to 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine show potential as candidates for pharmaceutical development due to their antibacterial and antifungal activities. smolecule.com The core structure is a key feature in the development of new antimicrobial agents. smolecule.com
Research into related 3-azabicyclo[3.3.1]nonanone (3-ABN) derivatives has shown that the introduction of electron-withdrawing groups at the ortho and para positions of the aryl rings can enhance both antibacterial and antifungal activities. chemijournal.com A variety of heterocyclic molecules derived from 3-ABNs, such as thiazoles, have been investigated for their microbicidal properties. chemijournal.com For instance, a series of N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and thiosemicarbazones, which are structurally related, were screened for their activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli, showing moderate to very good results. researchgate.net Similarly, certain 2,6-ditertiarybutyl 4-piperidones have been found to be potentially active against bacteria such as Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, as well as fungi like Aspergillus niger and Trichoderma sp. researchgate.net
Further studies on bispidine derivatives have highlighted their potential. researchgate.net Naturally occurring bispidine alkaloids like sparteine (B1682161) and cytisine (B100878) exhibit antimicrobial properties. nih.gov Synthetic bispidines have been developed and evaluated for their in vitro antimicrobial activity against various pathogenic bacteria and fungi, leading to the identification of lead molecules for further optimization. researchgate.net
| Compound Class | Tested Organisms | Observed Activity | Source |
|---|---|---|---|
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine Derivatives | Bacteria and Fungi | Demonstrated antibacterial and antifungal properties, positioning them as candidates for pharmaceutical development. | smolecule.com |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonanone (3-ABN) Derivatives | Fungal and Bacterial Strains | Electron-withdrawing groups on aryl rings enhanced activity. | chemijournal.com |
| N-Nitroso-2,6-diarylpiperidin-4-one Semicarbazones/Thiosemicarbazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | Showed moderate to very good antibacterial activity. | researchgate.net |
| 2,6-Ditertiarybutyl 4-piperidones | Bacillus subtilis, Escherichia coli, Klebsiella pneumonia, Aspergillus niger, Trichoderma sp. | Found to be potentially active against tested bacteria and fungi. | researchgate.net |
| Bispidine Oximes and O-methyloximes | Pathogenic Bacteria and Fungi | Evaluation led to the identification of lead molecules for further optimization. | researchgate.net |
Local Anesthetic Research
The bicyclo[3.3.1]nonane skeleton is a structural feature in compounds investigated for their local anesthetic properties. nasa.gov Research into 3-azabicyclo[3.3.1]nonane derivatives has revealed their potential as analgesics and anesthetics. chemijournal.com Specifically, one study reported that the 3-methyl-9-benzoyloxy-3-azabicyclo-[3.3.1]nonane derivative exhibited local anesthetic activity comparable to that of procaine (B135) hydrochloride. nasa.gov
Pharmacological screening of novel 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives found that these compounds exhibit local anesthetic activity. researchgate.net For example, in a terminal anesthesia model, one derivative demonstrated an effect that was 1.5 times longer than that of novocaine. researchgate.net Another derivative, in an infiltration anesthesia test, exceeded the activity of both trimecaine (B1683256) and novocaine. researchgate.net These findings have led to recommendations for more in-depth studies on their pharmacological properties. researchgate.net The general structure of local anesthetics often includes a lipophilic part, a hydrophilic part, and an intermediate chain, and the bicyclic structure of these compounds provides the necessary lipophilic character. pocketdentistry.com
| Compound Class/Derivative | Type of Anesthetic Research | Key Finding | Source |
|---|---|---|---|
| 3-Methyl-9-benzoyloxy-3-azabicyclo[3.3.1]nonane | Local Anesthetic Activity | Activity was comparable to procaine hydrochloride. | nasa.gov |
| 3-Cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives | Pharmacological Screening | Compounds exhibited local anesthetic activity and low toxicity. | researchgate.net |
| Specific 3,7-diazabicyclo[3.3.1]nonan-9-one derivative (LA-4) | Infiltration Anesthesia | Exceeded the anesthetic activity of trimecaine and novocaine. | researchgate.net |
| 3-Azabicyclo[3.3.1]nonanone (3-ABN) Derivatives | General Biological Properties | Identified as having potential analgesic and anesthetic properties. | chemijournal.com |
Cytotoxic Effects in Cell Line Studies
Derivatives of the this compound framework, particularly those based on the related 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) structure, have been a focus of anticancer research. mdpi.comnih.govnih.gov Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net
One study investigated the cytotoxic effects of four bispidinone derivatives on pancreatic cancer cell lines (MiaPaca-2, CFPAC-1, and BxPC-3). nih.govnih.gov Among them, the derivative 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (B599025) (referred to as BisP4) was found to be the most effective at reducing cell viability. nih.gov It displayed significant cytotoxic activity across all three cell lines, with IC₅₀ values of 16.9 µM for MiaPaca-2, 23.7 µM for BxPC-3, and 36.3 µM for CFPAC-1. nih.govresearchgate.net Further investigation revealed that BisP4 induced apoptosis-mediated cell death, confirmed by morphological changes and the activation of caspases-3 and -7. nih.govnih.gov
Another line of research focused on bispidine derivatives that could induce cytotoxicity by activating polyamine (PA) catabolism, a pathway often suppressed in cancer cells. mdpi.comresearchgate.netnih.gov Two compounds, referred to as 4c and 4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane ), demonstrated potent ability to decrease cancer cell viability. mdpi.comnih.gov These compounds were shown to induce apoptosis more effectively in HepG2 (hepatocellular carcinoma) cells compared to normal WI-38 fibroblast cells. mdpi.comresearchgate.net This suggests a degree of tumor selectivity, a desirable characteristic for potential anticancer agents. mdpi.com
| Compound/Derivative | Cell Line(s) | IC₅₀ Value | Observed Effect | Source |
|---|---|---|---|---|
| 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (BisP4) | MiaPaca-2 (Pancreatic) | 16.9 µM | Significant cytotoxic activity; induction of apoptosis via caspase-3/-7 activation. | nih.govresearchgate.net |
| BxPC-3 (Pancreatic) | 23.7 µM | nih.govresearchgate.net | ||
| CFPAC-1 (Pancreatic) | 36.3 µM | nih.govresearchgate.net | ||
| Derivative 4c (a bispidine) | HepG2 (Hepatocellular carcinoma) | Not specified | Induced apoptosis more effectively in cancer cells than in normal fibroblasts. | mdpi.comresearchgate.net |
| Derivative 4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane) | HepG2 (Hepatocellular carcinoma) | Not specified | Demonstrated potent cytotoxicity against cancer cells; induced apoptosis. | mdpi.comnih.gov |
This compound as a Versatile Building Block for Bioactive Molecules
The this compound scaffold and its related diheterabicyclo[3.3.1]nonane structures are highly valued as versatile building blocks in medicinal chemistry and organic synthesis. smolecule.comresearchgate.netcymitquimica.com Their rigid, three-dimensional conformation provides a fixed platform for the spatial arrangement of various functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. This structural rigidity and the placement of heteroatoms make the scaffold suitable for developing a wide range of bioactive molecules.
The synthetic accessibility of this bicyclic system allows for extensive chemical modifications. The hydroxyl group can be oxidized to form ketones or reduced to create different alcohol derivatives, while the nitrogen atom can partake in nucleophilic substitution reactions. smolecule.com These reactions enable the synthesis of diverse libraries of compounds for screening and optimization. For example, the core structure is used to create intermediates for pharmaceutical development and to synthesize more complex molecules for chemical research. smolecule.com
The utility of this scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. As detailed in the preceding sections, modifications to the core 3-oxa-7-azabicyclo[3.3.1]nonane structure have led to compounds with:
Antimicrobial Properties: Derivatives have been developed as potential antibacterial and antifungal agents. smolecule.com
Cytotoxic Activity: Bispidinone analogues show promise as anticancer agents by inducing apoptosis in various cancer cell lines. nih.govresearchgate.net
Local Anesthetic Effects: The scaffold is part of molecules that have demonstrated local anesthetic activity, in some cases comparable or superior to established agents like procaine. chemijournal.comresearchgate.net
Neuroactive Compounds: The framework is integral to ligands that interact with neurotransmitter systems, such as nicotinic acetylcholine (B1216132) receptors, indicating potential applications for neurological disorders. smolecule.comnih.gov
In essence, the this compound skeleton is a privileged scaffold, providing a robust and adaptable foundation for the rational design and discovery of new therapeutic agents. researchgate.net
Future Directions and Emerging Research Opportunities for 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 Ol
Development of Novel and Efficient Synthetic Routes
The synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonane core has traditionally been achieved through methods like the Mannich-type cyclocondensation. researchgate.net This reaction typically involves the condensation of a suitable tetrahydropyran-4-one derivative, a primary amine, and an aldehyde. researchgate.net Another common approach involves the cyclization of an appropriate amine with an epoxide. However, the future of synthesizing 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and its analogues lies in the development of more streamlined and efficient routes that offer higher yields, scalability, and greater functional group tolerance.
Emerging strategies focus on innovative catalytic systems and reaction conditions. Domino reactions, which enable the formation of multiple chemical bonds in a single sequence, present a powerful tool for rapidly assembling the complex bicyclic structure from simpler starting materials. nih.gov For instance, an organocatalytic domino Michael-hemiacetalization-Michael reaction has been successfully employed for the stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov
Furthermore, the optimization of reaction conditions through technologies such as microwave irradiation or the use of continuous flow reactors could significantly enhance reaction rates and yields, making the synthesis more amenable to industrial-scale production. The development of practical, multi-step synthetic schemes using orthogonal protection group strategies is also crucial for creating a diverse library of functionalized derivatives for further study. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Bicyclo[3.3.1]nonane Systems
| Methodology | Description | Advantages | Key Compounds |
|---|---|---|---|
| Mannich Reaction | A multi-component condensation of a ketone (or its precursor), an aldehyde (like formaldehyde), and a primary amine (or ammonia). researchgate.netchemijournal.com | Convergent, builds complexity quickly. | 2,4-Diaryl-3-azabicyclo[3.3.1]nonanone, N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. researchgate.netchemijournal.com |
| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov | High atom economy, stereocontrol, rapid assembly of complex structures. nih.gov | 3-Oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov |
| Double Annulation | Cyclization strategy involving the formation of two rings, for example, using α-bromomethyl acrylates and enamines. researchgate.net | Provides access to functionalized bicyclic systems. researchgate.net | Heterobicyclo[3.3.1]nonane derivatives with carbonyl, amino, or carboxyl groups. researchgate.net |
Advanced Stereochemical Control in Complex Derivatives
The biological activity of bicyclic compounds is intrinsically linked to their three-dimensional structure. The 3-oxa-7-azabicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably the chair-chair and the chair-boat forms. researchgate.netresearchgate.net The specific conformation and the stereochemistry of substituents, particularly at the C-9 position, are critical determinants of receptor binding and pharmacological effect.
Future research must prioritize the development of highly stereoselective synthetic methods to afford specific isomers of complex derivatives. This can be achieved through:
Chiral Catalysis: The use of chiral catalysts, such as modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids, has shown remarkable success in controlling the stereochemical outcome of reactions, yielding products with high diastereoselectivity and enantioselectivity. nih.gov
Substrate Control: The inherent chirality of starting materials can be used to direct the stereochemistry of subsequent transformations.
Reagent-Controlled Additions: The choice of reducing agents (e.g., NaBH₄, LiAlH₄) or organometallic reagents (e.g., Grignard reagents) for additions to the C-9 carbonyl group can selectively produce different stereoisomeric alcohols. researchgate.netresearchgate.net For example, nucleophilic additions to N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one have been shown to produce isomeric alcohols. researchgate.net
Advanced analytical techniques, such as single-crystal X-ray diffraction and high-field NMR spectroscopy, will remain indispensable for confirming the absolute and relative stereochemistry and for detailed conformational analysis in both solid and solution states. researchgate.netresearchgate.netacs.org Studies have shown that while some derivatives prefer a chair-chair conformation, others, like certain sulfur-containing analogues, adopt a stable chair-boat form. researchgate.netacs.org Understanding and controlling these subtle conformational preferences will be key to designing next-generation therapeutic agents.
Integration of High-Throughput Screening and Computational Methods in SAR Studies
The exploration of the vast chemical space around the this compound scaffold necessitates a move towards more integrated and efficient discovery workflows. The synergy between high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for accelerating the identification and optimization of lead compounds.
Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, will be greatly enhanced by these technologies. nih.gov
Computational Modeling: Ab initio methods and other molecular modeling techniques can predict the preferred conformations and electronic properties of novel derivatives. researchgate.net Computational docking can simulate the binding of these compounds to target receptors, providing insights into key interactions and helping to prioritize synthetic targets. acs.org This approach has been successfully used to discover ligands for targets like the sigma receptor. acs.org
High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large libraries of synthesized compounds against a panel of therapeutic targets. This enables a much broader and faster initial assessment of the biological potential of new derivatives.
By combining predictive computational models with empirical HTS data, researchers can create a feedback loop that rapidly refines SAR models, guiding the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. This integrated approach will be crucial for efficiently navigating the complex SAR landscape of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives. nih.govacs.org
Exploration of New Biological Applications Beyond Current Research Areas
While initial research has highlighted the potential of this compound derivatives as antimicrobial, anticancer, and neuroprotective agents, the structural versatility of this scaffold suggests a much wider range of therapeutic possibilities. The bicyclo[3.3.1]nonane core is a privileged structure found in numerous bioactive natural products and has been explored for a wide array of biological activities. chemijournal.comnih.gov
Future research should systematically explore the potential of this scaffold in new and emerging therapeutic areas:
Central Nervous System (CNS) Disorders: Given that related azabicyclic compounds are potent ligands for nicotinic and muscarinic acetylcholine (B1216132) receptors, there is significant potential for developing novel treatments for neurodegenerative diseases, cognitive disorders, neuropathic pain, and nicotine (B1678760) addiction. nih.gov
Inflammatory Diseases: Some bicyclic compounds have shown anti-inflammatory properties. chemijournal.comrsc.org This avenue warrants further investigation for the 3-oxa-7-azabicyclo[3.3.1]nonane class.
Infectious Diseases: Beyond general antimicrobial activity, derivatives could be designed and screened against specific, high-priority targets, including resistant bacterial strains and viruses. chemijournal.com
Material Science and Sensing: The rigid, cleft-shaped structure of the bicyclo[3.3.1]nonane framework makes it an attractive candidate for applications in material science, such as the development of novel ion receptors and molecular sensors. nih.gov
A comprehensive biological profiling of a diverse library of this compound derivatives against a broad range of biological targets is a critical next step to uncover new and unexpected therapeutic opportunities.
Q & A
Basic: What are the key considerations in the synthetic route design for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol?
The synthesis of this compound derivatives typically involves multi-step organic reactions, such as Mannich-type condensations or intramolecular redox processes. Critical factors include:
- Reaction Optimization : Temperature, solvent polarity, and catalyst selection (e.g., acid/base catalysts) significantly impact yield and purity. For example, anhydrous tetrahydrofuran (THF) is preferred for Grignard additions to minimize side reactions .
- Protection/Deprotection Strategies : Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are often employed to stabilize reactive nitrogen centers during synthesis .
- Purification Techniques : Chromatography or recrystallization is essential to isolate enantiopure forms, given the compound’s stereochemical complexity .
Basic: How is X-ray crystallography applied to determine the molecular conformation of this compound derivatives?
X-ray diffraction (XRD) is the gold standard for resolving conformational isomers. Key steps include:
- Crystal Growth : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain high-quality single crystals.
- Data Collection : Using synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) to achieve high-resolution datasets.
- Conformational Analysis : Software like SHELXL refines bond lengths, angles, and torsional parameters. For example, XRD revealed chair-boat conformations in sulfur-containing derivatives and chair-chair forms in oxygen analogs .
Advanced: What methodological approaches are used to analyze stereoselective intramolecular redox reactions in bicyclic systems related to this compound?
Stereoselectivity in redox reactions (e.g., hydride transfers) is studied via:
- Mechanistic Probes : Isotopic labeling (e.g., deuterium at reactive sites) to track hydride migration pathways .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and activation energies. MNDO (Modified Neglect of Diatomic Overlap) methods have been used to validate experimental stereochemical outcomes .
- Kinetic Studies : Monitoring reaction progress under varied temperatures to deduce rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
